(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE
Overview
Description
(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, methoxy, and formamido functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the esterification of 4-bromophenylacetic acid with methanol to form methyl 4-bromophenylacetate . This intermediate is then subjected to further reactions involving formamido and methoxyphenyl groups under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE can undergo various chemical reactions, including:
Oxidation: The bromine and methoxy groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bromophenylacetic acid derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromophenylacetate: Shares the bromophenyl and ester functional groups.
4-Bromophenylacetic acid: Similar structure but lacks the methoxy and formamido groups.
Methyl 4-methoxyphenylacetate: Contains the methoxy group but lacks the bromine and formamido groups.
Uniqueness
(4-BROMOPHENYL)METHYL 2-{2-[(4-METHOXYPHENYL)FORMAMIDO]ACETAMIDO}ACETATE is unique due to the combination of bromine, methoxy, and formamido groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-bromophenyl)methyl 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5/c1-26-16-8-4-14(5-9-16)19(25)22-10-17(23)21-11-18(24)27-12-13-2-6-15(20)7-3-13/h2-9H,10-12H2,1H3,(H,21,23)(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKOQTCXZBLPQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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